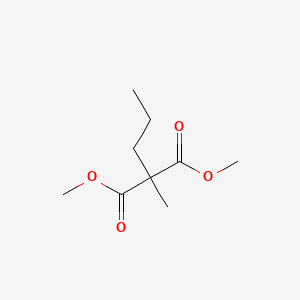
Dimethyl methyl(propyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methyl(propyl)propanedioate, also known as dimethyl propanedioate, is an organic compound with the molecular formula C₇H₁₂O₄. It is a diester derived from propanedioic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl methyl(propyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction typically occurs under basic conditions using reagents such as sodium ethoxide in ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl methyl(propyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Dimethyl methyl(propyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl methyl(propyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the propyl group.
Diethyl malonate: Similar ester but with ethyl groups instead of methyl groups.
Methyl propanedioate: Similar but with only one ester group.
Uniqueness
Dimethyl methyl(propyl)propanedioate is unique due to the presence of both methyl and propyl groups, which provide distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
65896-61-9 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-propylpropanedioate |
InChI |
InChI=1S/C9H16O4/c1-5-6-9(2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 |
InChI Key |
SAMDDFSEIHPCID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















